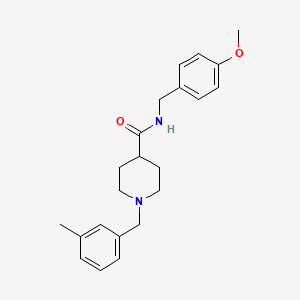![molecular formula C19H20N2O3 B5222052 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5222052.png)
3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone, also known as EPPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPQ belongs to the class of quinazolinone derivatives, which have been extensively studied for their various biological activities. EPPQ has been shown to exhibit potent anticancer and anti-inflammatory effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer and inflammation. 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival, and the NF-κB pathway, which is involved in inflammation. 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone has also been shown to induce the expression of p53, a tumor suppressor protein, and inhibit the expression of Bcl-2, an anti-apoptotic protein.
Biochemical and Physiological Effects:
3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of pro-inflammatory cytokine production. 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone has also been shown to reduce tumor growth and inflammation in animal models of cancer and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone is its potent anticancer and anti-inflammatory effects, which make it a promising candidate for further research. 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone is also relatively easy to synthesize and purify, making it accessible for laboratory experiments. However, one limitation of 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone, including the development of more efficient synthesis methods and the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Further studies are also needed to elucidate the mechanism of action of 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone and to optimize its pharmacokinetic properties for clinical use. Additionally, the potential synergistic effects of 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone with other anticancer and anti-inflammatory agents should be investigated.
Synthesemethoden
3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone can be synthesized using various methods, including the reaction of 3-ethoxyphenol with 3-chloropropylamine to form an intermediate, which is then reacted with anthranilic acid in the presence of a base. The resulting product is 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone, which can be purified using column chromatography. Other methods of synthesis include the reaction of 3-ethoxyphenol with 3-bromopropylamine, followed by cyclization with anthranilic acid.
Wissenschaftliche Forschungsanwendungen
3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Several studies have shown that 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone exhibits potent anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer. 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
3-[3-(3-ethoxyphenoxy)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-23-15-7-5-8-16(13-15)24-12-6-11-21-14-20-18-10-4-3-9-17(18)19(21)22/h3-5,7-10,13-14H,2,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSDZUAQUDPRQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-4-{[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate](/img/structure/B5221976.png)
![6-amino-4-(3-furyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5221978.png)
![N-methyl-1-(1-{[1-(5-methyl-1,3-benzoxazol-2-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine bis(trifluoroacetate)](/img/structure/B5221996.png)
![4-(2-naphthyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5221999.png)

![2-{[2-(2,4-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5222005.png)
![4-(4-ethoxyphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5222012.png)
![methyl 2-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5222024.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,4-dichloronaphthalene)](/img/structure/B5222030.png)
amino]benzamide](/img/structure/B5222037.png)
![2-[2-(2,4-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5222040.png)
amino]benzamide](/img/structure/B5222053.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methyl-N-(3-thienylmethyl)benzamide](/img/structure/B5222057.png)
